(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety is another notable feature. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Acid Moiety: The amino acid moiety can be introduced through a coupling reaction using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Free amine
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It can serve as a model compound for studying the structure-activity relationships of benzodioxole-containing molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the amino acid moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
- (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-aminopropanoic acid
- (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(tert-butoxycarbonylamino)propanoic acid
Uniqueness
Compared to similar compounds, (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of both the benzodioxole ring and the Boc-protected amino acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-15(21)18-11(14(19)20)8-10-6-7-12-13(9-10)23-17(4,5)22-12/h6-7,9,11H,8H2,1-5H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXDEGFEBAESR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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